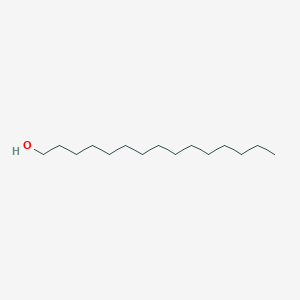

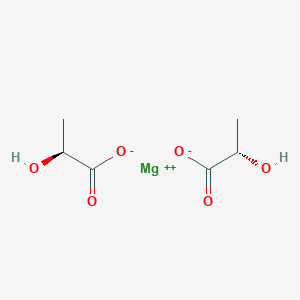

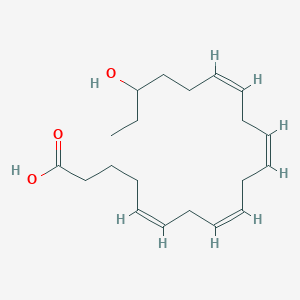

![molecular formula C45H55NO22 B150611 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-四乙酰氧基-21,34-二羟基-7,21,22,32,34-五甲基-6,10,12,20,29-五氧代-5,13,19,30,33-五氧杂-26-氮杂六环[16.15.1.14,15.01,15.03,32.023,28]五十一碳-23(28),24,26-三烯-11-基]乙酸甲酯 CAS No. 168009-85-6](/img/structure/B150611.png)

2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-四乙酰氧基-21,34-二羟基-7,21,22,32,34-五甲基-6,10,12,20,29-五氧代-5,13,19,30,33-五氧杂-26-氮杂六环[16.15.1.14,15.01,15.03,32.023,28]五十一碳-23(28),24,26-三烯-11-基]乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enantioselective Synthesis Analysis

The enantioselective synthesis of complex organic molecules is a critical aspect of medicinal chemistry and drug development. Paper describes an efficient synthesis of enantiopure 4-N-acetylamino-1-benzoylcyclopent-2-enes, which are precursors for antiviral compounds. The process involves a single electron-transfer reduction and thermolysis to achieve high optical and chemical yields. Similarly, paper discusses the synthesis of methyl (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylate with an enantiomeric excess of 98%, using a hetero-Diels–Alder reaction followed by hydrogenation. This compound is a potential building block for pharmaceuticals.

Molecular Structure Analysis

The molecular structure and stereochemistry of organic compounds are pivotal for their biological activity. Paper explores the synthesis of enantiopure pentaol building blocks derived from bis(γ-butyrolactones), which are crucial for the synthesis of polyhydroxylated natural products. The study provides insights into the stereochemical outcomes of the synthesis process. In paper , the coordination of copper(II) to a tetra-azamacrocyclic ligand with pendant acetate-arms is examined, revealing a distorted trigonal bipyramidal geometry with coordination through only three of the four nitrogen atoms.

Chemical Reactions Analysis

Chemical reactions form the backbone of synthetic chemistry. Paper details the double intramolecular transacetalization of polyhydroxy acetals, leading to conformationally-restricted 1,3-dioxanes. This process is significant for the synthesis of compounds with fixed axial orientations. Paper describes the Pummerer-type cyclization to synthesize 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines, a method that could be useful for the total synthesis of certain alkaloids.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are essential for their practical application. Paper synthesizes sialic acid analogs as potential sialidase inhibitors, which could be used in the treatment of diseases like influenza. The study correlates the conformation and inhibitory potency of these compounds. Paper discusses the synthesis of nucleoside analogs that did not exhibit significant antiviral activity, highlighting the importance of understanding the physical and chemical properties for biological activity.

科学研究应用

1. 抗生素中的合成应用

- 标题: "β-内酰胺类抗生素类似物的全合成。第 6 部分。(6R*)-4(叔丁氧羰基)-2-甲氧羰基-3-氧代头孢氨-1,1-二氧化物"

- 发现: 该研究涉及使用包括新型类卡宾插入反应在内的策略来合成复杂 β-内酰胺类抗生素结构的非对映异构体。这项研究对于开发新的抗生素具有重要意义 (Crackett 等人,1991 年).

- 标题: "酶催化的两种新型碳糖衍生物的对映选择性合成"

- 发现: 这项研究展示了使用酶对映选择性合成新型碳糖衍生物,这在药物化学中很重要。酶促过程在复杂的有机合成中提供选择性和效率 (Gümüş & Tanyeli, 2010).

- 标题: "木糖醇的对映选择性合成"

- 发现: 该研究重点是对映选择性合成木糖醇,这是一种用作代糖的糖醇,展示了对映选择性方法在生产生物相关分子的多功能性 (Holland & Stoddart, 1983).

- 标题: "从 2-(N-亚苄基氨基)-4-氯丁腈的非对映选择性环化反应中不对称全合成 (1S,2S)-去冠状酸以及 (1R,2R)- 和 (1S,2S)-冠状酸"

- 发现: 这项研究重点介绍了一种新的合成途径,用于生产冠状酸的特定立体异构体,展示了不对称合成在生产具有特定构型的化合物的潜力 (Gaucher 等人,1994 年).

属性

CAS 编号 |

168009-85-6 |

|---|---|

产品名称 |

Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate |

分子式 |

C45H55NO22 |

分子量 |

961.9 g/mol |

IUPAC 名称 |

methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate |

InChI |

InChI=1S/C45H55NO22/c1-19-11-12-28(51)26(15-29(52)59-10)38(54)61-18-44-35(64-23(5)49)31(66-37(19)53)30-33(63-22(4)48)45(44)43(9,58)34(32(62-21(3)47)36(44)65-24(6)50)67-40(56)42(8,57)20(2)25-13-14-46-16-27(25)39(55)60-17-41(30,7)68-45/h13-14,16,19-20,26,30-36,57-58H,11-12,15,17-18H2,1-10H3/t19-,20+,26+,30+,31+,32-,33+,34-,35+,36-,41-,42-,43?,44+,45-/m0/s1 |

InChI 键 |

GSBZVVMZYQMZBG-XMOOUNKUSA-N |

手性 SMILES |

C[C@H]1CCC(=O)[C@H](C(=O)OC[C@]23[C@@H]([C@@H]([C@@H]4[C@H]([C@]25C([C@H]([C@@H]([C@@H]3OC(=O)C)OC(=O)C)OC(=O)[C@@]([C@@H](C6=C(C=NC=C6)C(=O)OC[C@@]4(O5)C)C)(C)O)(C)O)OC(=O)C)OC1=O)OC(=O)C)CC(=O)OC |

SMILES |

CC1CCC(=O)C(C(=O)OCC23C(C(C4C(C25C(C(C(C3OC(=O)C)OC(=O)C)OC(=O)C(C(C6=C(C=NC=C6)C(=O)OCC4(O5)C)C)(C)O)(C)O)OC(=O)C)OC1=O)OC(=O)C)CC(=O)OC |

规范 SMILES |

CC1CCC(=O)C(C(=O)OCC23C(C(C4C(C25C(C(C(C3OC(=O)C)OC(=O)C)OC(=O)C(C(C6=C(C=NC=C6)C(=O)OCC4(O5)C)C)(C)O)(C)O)OC(=O)C)OC1=O)OC(=O)C)CC(=O)OC |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

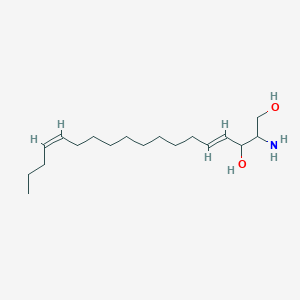

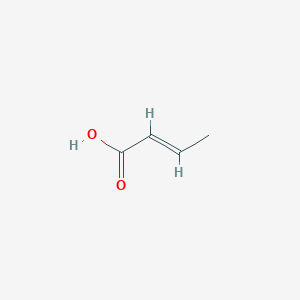

![(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide](/img/structure/B150541.png)

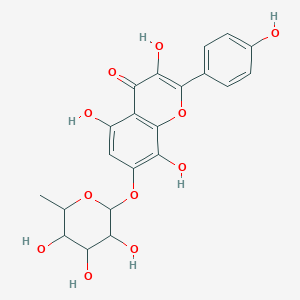

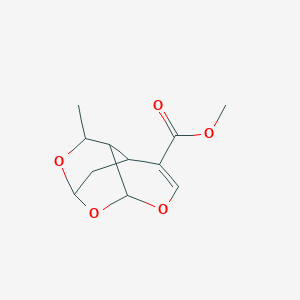

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)